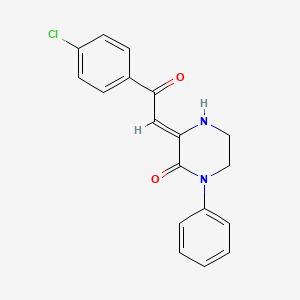
3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone
説明
3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone, also known as CPP or CPP-115, is a chemical compound that has been the subject of numerous scientific studies due to its potential as a treatment for a variety of neurological disorders. CPP-115 is a derivative of vigabatrin, an antiepileptic drug, and has been shown to have similar effects on the brain.
作用機序
3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. This leads to an increase in the levels of GABA, which helps to regulate neuronal activity and can have a calming effect on the brain. This mechanism of action is similar to that of vigabatrin, the antiepileptic drug from which 3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone-115 is derived.
Biochemical and Physiological Effects:
3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone-115 has been shown to have a variety of biochemical and physiological effects on the brain. It has been shown to increase the levels of GABA in the brain, which can have a calming effect and help to regulate neuronal activity. It has also been shown to increase the levels of dopamine in the brain, which can have a positive effect on mood and motivation.
実験室実験の利点と制限
3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone-115 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be effective in a variety of neurological disorders. However, there are also some limitations to using 3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone-115 in lab experiments. It can be difficult to control the dosage, and there is a risk of toxicity at high doses.
将来の方向性
There are a variety of future directions for research on 3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone-115. One area of interest is its potential as a treatment for addiction. 3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone-115 has been shown to be effective in reducing drug-seeking behavior in animal models, and further research is needed to determine its potential as a treatment for addiction in humans. Another area of interest is its potential as a treatment for schizophrenia. 3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone-115 has been shown to improve cognitive function in animal models of schizophrenia, and further research is needed to determine its potential as a treatment for this disorder in humans. Additionally, further research is needed to determine the optimal dosage and administration of 3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone-115 for different neurological disorders.
科学的研究の応用
3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone-115 has been shown to be effective in treating a variety of neurological disorders, including addiction, epilepsy, and schizophrenia. It works by inhibiting the enzyme GABA aminotransferase, which leads to an increase in the levels of gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity and has been implicated in a variety of neurological disorders.
特性
IUPAC Name |
(3Z)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-1-phenylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-14-8-6-13(7-9-14)17(22)12-16-18(23)21(11-10-20-16)15-4-2-1-3-5-15/h1-9,12,20H,10-11H2/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKOHDHOOPJRTA-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=CC(=O)C2=CC=C(C=C2)Cl)N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)/C(=C/C(=O)C2=CC=C(C=C2)Cl)/N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone | |
CAS RN |
178408-27-0 | |
| Record name | Piperazinone, 3-(2-(4-chlorophenyl)-2-oxoethylidene)-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178408270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



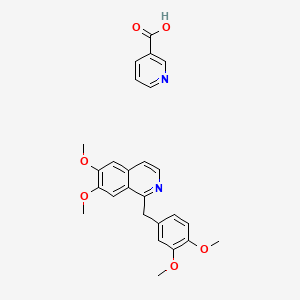
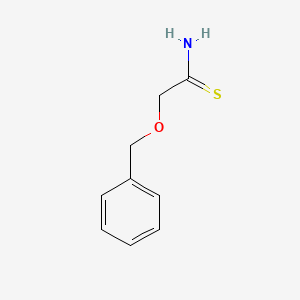
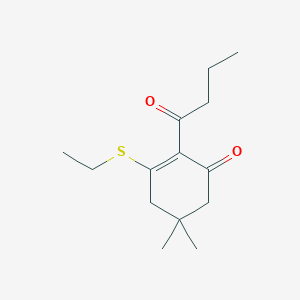
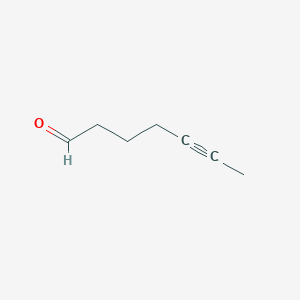
![N'-hydroxy-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide](/img/structure/B3367384.png)


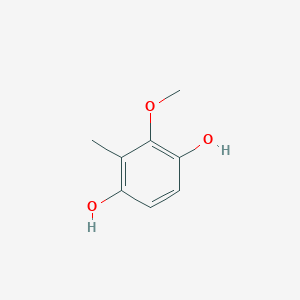
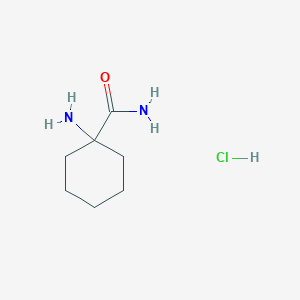
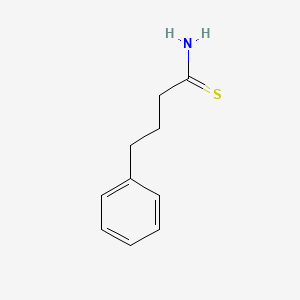

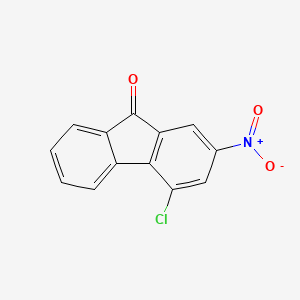
![methyl 2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}acetate](/img/structure/B3367460.png)
